Ezatiostat hydrochloride
Overview
Description
Ezatiostat hydrochloride is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides . It is known to target Glutathione S-transferase P .
Synthesis Analysis
Ezatiostat is a synthetic tripeptide analog of glutathione that has been shown to stimulate the proliferation of myeloid precursors . It is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 .
Molecular Structure Analysis
The molecular formula of Ezatiostat hydrochloride is C27H35N3O6S . The average molecular weight is 529.648 .
Chemical Reactions Analysis
Ezatiostat hydrochloride is a prodrug that is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 . The concentration of the primary active metabolite, TLK236, increased proportionate to ezatiostat dosage .
Physical And Chemical Properties Analysis
Ezatiostat hydrochloride is a solid substance . It has a molecular weight of 529.65 and a CAS number of 168682-53-9 .
Scientific Research Applications
Treatment of Myelodysplastic Syndromes (MDS)
Ezatiostat hydrochloride has been extensively studied for its role in treating myelodysplastic syndromes (MDS). MDS are characterized by ineffective hematopoiesis leading to significant morbidity. As a novel agent targeting oxidative stress, Ezatiostat shows promise in improving the transfusion burden associated with myelodysplasia. It has been noted for its unique mechanism of action and potential to be combined with other agents like lenalidomide for enhanced benefits (Mahadevan & Sutton, 2015).
Extended Dosing Schedules in MDS
In a study focusing on extended dosing schedules of oral ezatiostat in patients with low to intermediate‐1 risk MDS, the drug was evaluated for its efficacy and safety. This study is significant as it involved heavily pretreated patients, demonstrating ezatiostat's role in this patient subgroup (Raza et al., 2012).
Prediction of Therapy Response
Research has also been conducted on predicting the response to therapy with ezatiostat in lower-risk MDS patients. This involves understanding the genetic and molecular markers that can indicate the likelihood of a patient's response to ezatiostat, which is crucial for personalized medicine (Galili et al., 2012).
Biochemical Characterization and Analogues
Studies have been undertaken to synthesize and biochemically characterize novel analogues of ezatiostat hydrochloride. This research is pivotal in improving the drug's inhibitory potency and selectivity for targeting specific enzymes in hematologic cancers (Cai et al., 2011).
Combination Therapy in MDS
The combination of ezatiostat with other drugs like lenalidomide has been explored, particularly in patients with non-deletion(5q) MDS. This research assesses the tolerability and activity profile of ezatiostat in combination therapy, which is crucial for developing effective multi-drug regimens (Raza et al., 2012).
Case Reports in MDS
Case reports provide valuable insights into ezatiostat's real-world application, including cases where patients achieved sustained hematologic responses following treatmentwith ezatiostat. These case studies are crucial for understanding the drug's impact in diverse clinical scenarios (Quddus et al., 2010).
Further Clinical Trials
Ongoing and completed clinical trials continue to explore the efficacy and safety of ezatiostat in various dosing regimens and combinations. These trials are essential for comprehensively understanding the drug's role in treating MDS and potentially other conditions (Raza et al., 2011).
Safety And Hazards
Future Directions
Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .
properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDYQYNYISTAMO-GFDYFVENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182855 | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezatiostat hydrochloride | |
CAS RN |
286942-97-0 | |
Record name | Ezatiostat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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